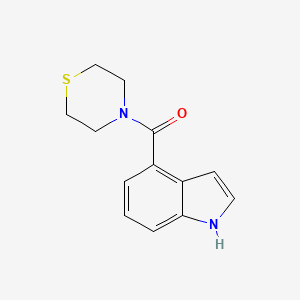

4-(thiomorpholine-4-carbonyl)-1H-indole

Description

Contextualization of Indole (B1671886) Scaffolds in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of organic and medicinal chemistry. Its prevalence in a vast array of biologically active compounds has earned it the designation of a "privileged scaffold."

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for drug discovery. benthamdirect.comingentaconnect.comeurekaselect.comnih.gov The indole ring system fits this description perfectly, appearing in numerous approved drugs and clinical candidates. benthamdirect.comingentaconnect.comeurekaselect.com Its unique electronic properties and the ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, contribute to its promiscuous binding capabilities. nih.govnih.gov This versatility allows for the generation of large libraries of indole derivatives for screening against a wide range of biological targets, including enzymes and receptors. nih.govnih.govmdpi.com

The indole core is a recurring motif in a multitude of natural products, most notably the essential amino acid tryptophan. benthamdirect.comresearchgate.net This amino acid serves as a biosynthetic precursor to a wide range of secondary metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.net Marine organisms are a particularly rich source of indole alkaloids, which exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. nih.gov The structural and biological importance of these natural products has inspired chemists to develop a plethora of synthetic methods for constructing and functionalizing the indole ring, leading to the discovery of potent therapeutic agents. nih.govnih.govresearchgate.net

Contextualization of Thiomorpholine (B91149) Moieties in Chemical Research

The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is another important building block in medicinal chemistry. jchemrev.comjchemrev.comresearchgate.net

Thiomorpholine and its derivatives are considered valuable heterocyclic building blocks in the synthesis of more complex molecules. jchemrev.comjchemrev.comthieme-connect.com As a thio-analog of morpholine (B109124), the replacement of the oxygen atom with sulfur imparts distinct physicochemical properties, such as increased lipophilicity. mdpi.com This modification can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The sulfur atom is also a "metabolically soft spot," prone to oxidation, which can be a useful feature in drug design. mdpi.com

Derivatives of thiomorpholine have been investigated for a wide array of chemical and medicinal applications. jchemrev.comjchemrev.comresearchgate.net They have been incorporated into molecules exhibiting activities such as antimycobacterial, antibacterial, antimalarial, and analgesic effects. ambeed.com Furthermore, thiomorpholine derivatives have been synthesized and evaluated for their potential as hypolipidemic and antioxidant agents. nih.gov The versatility of the thiomorpholine scaffold allows for the introduction of various substituents, enabling the fine-tuning of its biological activity. jchemrev.comjchemrev.com For instance, a number of thiomorpholine derivatives have been synthesized that demonstrate the ability to lower triglyceride and cholesterol levels in preclinical studies. nih.gov

Specific Research Focus on 4-(thiomorpholine-4-carbonyl)-1H-indole

While extensive research exists on the individual indole and thiomorpholine scaffolds, specific studies focusing solely on this compound are not widely documented in publicly available literature. However, the research significance of this compound can be inferred from the well-established properties of its constituent parts. The combination of the privileged indole scaffold with the versatile thiomorpholine moiety suggests that this hybrid molecule could be a promising candidate for a variety of therapeutic applications.

The synthesis of this compound would likely involve the coupling of an activated indole-4-carboxylic acid derivative with thiomorpholine. This amide bond formation is a common and well-understood reaction in organic synthesis.

Detailed Research Findings

Given the limited specific data on this compound, the following tables present a broader view of the types of research findings associated with its constituent scaffolds.

Table 1: Examples of Bioactive Indole Derivatives

| Compound Name | Source/Type | Reported Biological Activity |

| Tryptophan | Natural Amino Acid | Essential amino acid, precursor to serotonin and melatonin. benthamdirect.comresearchgate.net |

| Serotonin | Natural Neurotransmitter | Regulates mood, appetite, and sleep. researchgate.net |

| Indomethacin | Synthetic | Non-steroidal anti-inflammatory drug (NSAID). benthamdirect.com |

| Vincristine | Natural Product | Anticancer agent, tubulin polymerization inhibitor. nih.gov |

| Ergotamine | Natural Product Derivative | Used for treating migraines. mdpi.com |

Table 2: Examples of Bioactive Thiomorpholine Derivatives

| Compound Class | Reported Biological Activity |

| Substituted Thiomorpholines | Antioxidant and hypocholesterolemic activity. nih.gov |

| Thiomorpholine-containing compounds | Antimycobacterial, antibacterial, and antimalarial effects. ambeed.com |

| Sutezolid | In-development antitubercular agent. researchgate.net |

| 4-(4-Nitrophenyl)thiomorpholine | Precursor for antidiabetic and antimigraine drugs. mdpi.com |

Structural Components and Linkages

The indole ring is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.org This structure is a prevalent motif in a vast array of pharmacologically active compounds, including neurotransmitters like serotonin and hormones such as melatonin. wikipedia.org The indole nucleus is known for its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological targets. creative-proteomics.com Its chemical reactivity, particularly its susceptibility to electrophilic substitution, allows for the introduction of diverse functional groups at various positions, enabling the fine-tuning of its biological profile. wikipedia.org

The thiomorpholine ring is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. wikipedia.org It is considered a thio-analog of morpholine, where the oxygen atom is replaced by sulfur. researchgate.net This substitution alters the ring's electronic and conformational properties, which can influence its biological activity. Thiomorpholine and its derivatives have been investigated for a wide range of medicinal applications, including their use as scaffolds for antitubercular, antioxidant, and antiprotozoal agents. jchemrev.comjchemrev.com The presence of the sulfur atom can also impact the compound's lipophilicity and metabolic stability.

Table 1: Key Structural Components of this compound

| Component | Description | Key Features |

| Indole Ring | A bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring. wikipedia.org | - Privileged scaffold in medicinal chemistry. aip.org - Participates in hydrogen bonding and pi-stacking. creative-proteomics.com - Amenable to functionalization. wikipedia.org |

| Thiomorpholine Ring | A six-membered saturated heterocycle containing sulfur and nitrogen atoms. wikipedia.org | - Thio-analog of morpholine. researchgate.net - Exhibits a range of biological activities. jchemrev.comjchemrev.com - Influences lipophilicity and metabolism. |

| Carbonyl Linker | A functional group (C=O) forming an amide bond between the indole and thiomorpholine moieties. | - Forms a stable amide linkage. arkat-usa.org - Acts as a hydrogen bond donor and acceptor. - Influences molecular conformation. |

Strategic Position of the Carbonyl-Thiomorpholine Moiety on the Indole Ring

The point of attachment of a substituent on the indole ring is a critical determinant of its biological activity. While electrophilic substitution on the indole ring predominantly occurs at the C3-position, functionalization at other positions, including C4, has been shown to be of significant interest in the design of novel therapeutic agents. wikipedia.org

The placement of the carbonyl-thiomorpholine group at the 4-position of the indole ring is a key strategic feature. This specific substitution pattern can lead to unique interactions with biological targets that differ from those of isomers substituted at other positions. Research on other 4-substituted indole derivatives has highlighted the importance of this position for achieving specific pharmacological effects. For instance, a series of indole-4-carboxamides have been identified as having potent antitubercular activity. nih.gov Furthermore, substitutions at the 4- and 6-positions of the indole ring in certain indole-2-carboxamides have been shown to improve metabolic stability. nih.govacs.org

Table 2: Research Findings on Related Indole and Thiomorpholine Derivatives

| Compound Class | Research Finding | Reference |

| Indole-4-carboxamides | Identified as having potent antitubercular activity against Mycobacterium tuberculosis. nih.gov | nih.gov |

| Indole-2-carboxamides | Substitutions at the 4- and 6-positions of the indole ring improved metabolic stability. nih.govacs.org | nih.govacs.org |

| Thiomorpholine Derivatives | Have been explored for antitubercular, antiprotozoal, and antioxidant activities. jchemrev.comjchemrev.com | jchemrev.comjchemrev.com |

| N-acyl Thiourea Derivatives | Those bearing a 6-methylpyridine moiety showed anti-biofilm and antioxidant activities. mdpi.com | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-4-yl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c16-13(15-6-8-17-9-7-15)11-2-1-3-12-10(11)4-5-14-12/h1-5,14H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXJUXQWRDPNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=C3C=CNC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis Approaches for 4-(thiomorpholine-4-carbonyl)-1H-indole

Retrosynthetic analysis, a powerful tool in synthetic planning, allows for the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the most logical primary disconnection is at the amide bond, given the prevalence of robust methods for its formation.

This initial disconnection reveals two key synthons: an electrophilic 1H-indole-4-carbonyl unit and a nucleophilic thiomorpholine (B91149). The corresponding chemical equivalents would be 1H-indole-4-carboxylic acid (or an activated derivative like an acyl chloride) and thiomorpholine. This approach simplifies the synthesis to the formation of the indole (B1671886) core and a final amide coupling step.

A more ambitious retrosynthetic approach would involve the direct C-H carbonylation of the indole C4 position with a thiomorpholine-based carbonylating agent. This strategy, while more atom-economical, would require careful selection of catalysts and conditions to achieve the desired regioselectivity.

Indole Ring Formation Strategies

The construction of the indole nucleus itself is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and modern catalytic methods. The choice of strategy for synthesizing the 4-substituted indole core of the target molecule depends on the desired substitution pattern and the availability of starting materials.

Classical Indole Synthesis Protocols

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. chemimpex.comgoogle.com It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. google.comnih.gov The reaction can be catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride or boron trifluoride. google.comiris-biotech.de

For the synthesis of a 4-substituted indole, a 3-substituted phenylhydrazine would be required. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the phenylhydrazine and the carbonyl component. nih.gov While a powerful tool, the Fischer synthesis can sometimes lead to mixtures of regioisomers, particularly with unsymmetrically substituted ketones. nih.gov

A general representation of the Fischer indole synthesis is shown below:

| Reactants | Conditions | Product |

| Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Substituted Indole |

The Bischler–Napieralski reaction is a method for the cyclization of β-arylethylamides to form dihydroisoquinolines, and while not a primary indole synthesis, related intramolecular electrophilic aromatic substitutions are relevant. nih.gov The Bischler-Möhlau indole synthesis, a variation, involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. nih.gov However, these methods often require harsh conditions and may not be suitable for the synthesis of indoles with the specific substitution pattern of the target molecule. nih.gov

The Madelung synthesis involves the base-catalyzed cyclization of an N-acyl-o-toluidine at high temperatures. This method is generally limited to the synthesis of simple indoles and those that can withstand the harsh reaction conditions. Modern variations using stronger bases like alkyllithiums allow for milder conditions.

The Nenitzescu indole synthesis, reported by Costin Nenitzescu in 1929, is a reaction between a benzoquinone and a β-aminocrotonic ester to yield a 5-hydroxyindole (B134679) derivative. chemicalbook.com This method is particularly useful for the synthesis of 5-hydroxyindoles, which are precursors to various biologically active molecules. The mechanism involves a Michael addition followed by a cyclization and elimination. While a valuable method, its direct application to the synthesis of a 4-carbonyl substituted indole without a 5-hydroxy group is not straightforward.

Transition-Metal-Catalyzed Indole Synthesis

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the construction of heterocyclic rings, including indoles. These methods often offer milder reaction conditions, higher functional group tolerance, and improved regioselectivity compared to classical methods.

Palladium-catalyzed reactions, in particular, have been extensively developed for indole synthesis. peptide.com One prominent strategy is the palladium-catalyzed carbonylation of indoles. nih.gov While direct C-H carbonylation often favors the C2 or C3 position, directing group strategies can be employed to achieve C4 carbonylation. nih.gov For instance, a suitable directing group on the indole nitrogen can guide the palladium catalyst to the C4 position, allowing for the introduction of a carbonyl group. nih.gov

Another powerful approach is the palladium-catalyzed cross-coupling of a pre-functionalized indole. For example, a 4-haloindole can undergo a carbonylative coupling reaction with thiomorpholine in the presence of a palladium catalyst and carbon monoxide to directly form the target molecule.

The following table summarizes some transition-metal-catalyzed approaches to indole synthesis:

| Catalyst System | Reactants | Product |

| Palladium(II) acetate/Ligand | Indole, Carbon Monoxide, Amine | Indole-carboxamide |

| Palladium(0)/Ligand | 4-Haloindole, Carbon Monoxide, Thiomorpholine | This compound |

| Rhodium(I)/Ligand | o-Alkynylaniline | Substituted Indole |

The final step in the most plausible synthetic route involves the coupling of 1H-indole-4-carboxylic acid with thiomorpholine. This amide bond formation can be achieved using a variety of standard peptide coupling reagents. Commonly used reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comnih.gov The choice of coupling agent and reaction conditions would be crucial to ensure high yield and purity of the final product, this compound.

Metal-Free and Organocatalytic Approaches to Indoles

To circumvent issues associated with residual metal toxicity, particularly in pharmaceutical applications, metal-free and organocatalytic methods for indole synthesis have been developed. researchgate.net An effective metal-free C-H amination of N-Ts-2-alkenylanilines uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant to afford a diverse range of substituted indoles. nih.govorganic-chemistry.org This protocol is operationally simple and avoids the need for expensive transition-metal catalysts. nih.govorganic-chemistry.org Similarly, N-iodosuccinimide (NIS) can mediate a cascade C-N bond formation and aromatization of N-Ts-2-alkenylanilines to produce indoles under mild, catalyst-free conditions. researchgate.net

Organocatalysis, using small organic molecules to accelerate reactions, also provides a valuable metal-free alternative. A p-toluenesulfonic acid-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles allows for the synthesis of 4-functionalized tetrahydrocarbazolones. acs.org This Brønsted acid-catalyzed intramolecular Friedel–Crafts-type reaction demonstrates how organocatalysis can be used to construct complex scaffolds from indole-containing starting materials. acs.org

Microwave-Assisted Indole Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, increase yields, and improve product purity in the synthesis of indoles. nih.govtandfonline.com This technique has been applied to classical name reactions like the Fischer, Madelung, and Bischler-Mohlau indole syntheses. nih.gov

A notable application is the microwave-assisted intramolecular Diels-Alder approach to 4-substituted indoles. rsc.org This protocol involves the cycloaddition of an alkylaminofuran tethered to a dienophile, which is significantly accelerated by microwave irradiation, followed by an in situ aromatization to form the indole ring. rsc.org The Madelung indole synthesis, which traditionally requires very high temperatures, can also be performed efficiently under solvent-free, microwave-assisted conditions using potassium tert-butoxide as a base. sciforum.net For example, N-o-tolylbenzamide can be converted to 2-phenyl-1H-indole in minutes under microwave irradiation, a significant improvement over classical methods. sciforum.net

Functionalization Strategies for the Indole Core

The synthesis of this compound typically involves the creation of an indole-4-carboxylic acid or a reactive equivalent, followed by an amide coupling reaction. The indole core can be functionalized through various strategies. rsc.org

One approach begins with the synthesis of 4-halo-1H-indoles, which serve as versatile intermediates for subsequent cross-coupling reactions to introduce a carbonyl group or its precursor. rsc.org Another direct method is the generation of indole-4-carboxylic acid. This key intermediate can then be coupled with thiomorpholine to form the final product. The amide bond formation is a robust and widely used reaction in medicinal chemistry. arkat-usa.org Typically, this involves activating the carboxylic acid with a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like DIPEA (N,N-Diisopropylethylamine), followed by the addition of the amine (thiomorpholine). This final step is generally high-yielding and tolerant of a wide range of functional groups on the indole nucleus.

Regioselective Functionalization at C-4 of Indole

The direct functionalization of the C-4 position of the indole ring is a challenging synthetic task due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C-3 position. However, several methods have been developed to achieve regioselective C-4 functionalization, often employing directing groups to overcome the natural reactivity of the indole.

One notable strategy involves the use of transition metal catalysis. For instance, rhodium-catalyzed C-H activation has been successfully employed for the direct functionalization of the C-4 position of unprotected indoles. acs.orgbris.ac.ukwikipedia.org These reactions often utilize a directing group to guide the metal catalyst to the desired position. Similarly, ruthenium-catalyzed C-4 functionalization has been reported, again relying on a directing group strategy to achieve high regioselectivity. researchgate.net Palladium catalysis has also proven effective in the C-4 arylation of indoles, with the regioselectivity being controlled by the choice of directing group and reaction conditions. google.com

These methods typically involve the installation of a directing group, such as an aldehyde or a pivaloyl group, at a specific position on the indole, which then directs the transition metal catalyst to the C-4 position for subsequent C-C or C-heteroatom bond formation. researchgate.netgoogle.com The choice of catalyst, directing group, and reaction parameters is crucial for achieving high yields and regioselectivity.

Table 1: Methodologies for Regioselective C-4 Functionalization of Indole

| Catalyst System | Directing Group | Key Features |

|---|---|---|

| Rhodium-based | Aldehyde | Enables direct C-H functionalization of unprotected indoles. acs.orgbris.ac.ukwikipedia.org |

| Ruthenium-based | Aldehyde | Achieves high regioselectivity for C-4 alkenylation. researchgate.net |

| Palladium-based | Pivaloyl | Allows for regioselective C-4 arylation. google.com |

N-Functionalization Strategies of Indoles

The functionalization of the indole nitrogen (N-1 position) is a common and often necessary step in the synthesis of indole derivatives. A variety of strategies have been developed for the N-functionalization of indoles, ranging from simple alkylation to more complex catalytic cross-coupling reactions.

Palladium-catalyzed N-vinylation of indoles using vinyl ethers represents a modern approach to introduce unsaturation at the nitrogen atom. google.com For the synthesis of N-alkylindoles, a double C-H functionalization approach has been developed, which allows for the construction of the indole ring from readily available N,N-dialkylanilines. researchgate.net This method is particularly useful for accessing a diverse range of N-alkylated indoles.

Enantioselective N-functionalization has also been an area of significant research, with both organocatalytic and organometallic strategies being employed to introduce chirality at the N-1 position. google.com These methods are crucial for the synthesis of optically active indole-containing compounds.

C-2 and C-3 Functionalization Modalities on the Indole Scaffold

While the target molecule features functionalization at the C-4 position, understanding the reactivity of the C-2 and C-3 positions is essential for a comprehensive synthetic strategy, as these positions can influence or be influenced by reactions at other parts of the indole ring.

The C-3 position is the most nucleophilic and is readily functionalized through electrophilic substitution. sigmaaldrich.com A vast number of methods exist for the introduction of a wide array of functional groups at this position.

Functionalization at the C-2 position is more challenging due to its lower reactivity compared to C-3. However, methods have been developed for the selective C-2 functionalization, often involving the use of a directing group to steer the reaction to the desired position. For example, a directing group strategy has been used to achieve the site-selective addition of maleimide (B117702) to the C-2 position of indole via Ru(II)-catalyzed C-H activation. researchgate.net

Furthermore, the oxidative activation of the C2-C3 π-bond of indoles has emerged as a powerful tool for the synthesis of complex, oxygen-containing indolines. nih.gov While not directly applicable to the synthesis of the target compound, this strategy highlights the diverse reactivity of the indole core.

Thiomorpholine Moiety Synthesis and Functionalization

General Synthetic Routes to Thiomorpholines

Several synthetic routes to the thiomorpholine scaffold have been established. A common approach involves the reaction of diethanolamine (B148213) with a sulfur source, such as sodium sulfide (B99878), to form the heterocyclic ring. acs.orgnih.gov Another method starts from ethyl mercaptoacetate (B1236969) and aziridine, which, after reduction of the resulting thiomorpholin-3-one, yields thiomorpholine. acs.orgnih.gov

More recently, a continuous flow process has been developed for the synthesis of thiomorpholine from inexpensive starting materials, cysteamine (B1669678) hydrochloride and vinyl chloride, via a photochemical thiol-ene reaction followed by a base-mediated cyclization. acs.orgnih.govsigmaaldrich.com This method offers a scalable and efficient route to the thiomorpholine core.

Table 2: General Synthetic Routes to Thiomorpholine

| Starting Materials | Key Steps | Reference(s) |

|---|---|---|

| Diethanolamine, Sodium Sulfide | Cyclization | acs.org, nih.gov |

| Ethyl Mercaptoacetate, Aziridine | Formation of thiomorpholin-3-one, followed by reduction | acs.org, nih.gov |

| Cysteamine Hydrochloride, Vinyl Chloride | Photochemical thiol-ene reaction, base-mediated cyclization | sigmaaldrich.com, acs.org,, nih.gov, |

Chiral Thiomorpholine Synthesis

The synthesis of chiral thiomorpholines is of significant interest for the development of enantiomerically pure pharmaceuticals. One effective method involves the biocatalytic reduction of 3,6-dihydro-2H-1,4-thiazines using imine reductases (IREDs). acs.org This enzymatic approach provides access to chiral thiomorpholines with high enantioselectivity.

Another strategy for the synthesis of chiral nonracemic thiomorpholines utilizes α-methylbenzylamine to control the absolute stereochemistry in a multi-step sequence starting from either limonene (B3431351) or achiral alkenes. bris.ac.uk These chiral thiomorpholines have been used as catalysts in asymmetric epoxidation reactions.

Introduction of Carbonyl Functionality to Thiomorpholine

To connect the thiomorpholine moiety to the C-4 position of the indole, a carbonyl group must be introduced onto the thiomorpholine nitrogen. This is typically achieved by converting thiomorpholine into a reactive carbamoyl (B1232498) chloride derivative.

The reaction of a secondary amine, such as thiomorpholine, with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene, is the standard method for the preparation of carbamoyl chlorides. wikipedia.orggoogle.com This reaction produces thiomorpholine-4-carbonyl chloride, a key intermediate for the subsequent acylation of the 4-functionalized indole. The use of phosgene equivalents is often preferred due to the high toxicity of phosgene gas.

Coupling Strategies for Indole and Thiomorpholine-Carbonyl Fragments

The synthesis of the target molecule is dominated by strategies that form the exocyclic amide bond as the key step. These methods prioritize high yields, selectivity, and compatibility with the functional groups present on both the indole and thiomorpholine rings.

The most prevalent strategy for synthesizing this compound is the direct coupling of indole-4-carboxylic acid with thiomorpholine. researchgate.net This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of thiomorpholine. researchgate.net The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions.

A common approach involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester. researchgate.netbath.ac.uk The use of standard peptide coupling reagents is widespread due to their mild reaction conditions and high efficacy. researchgate.net Reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or uronium/aminium salts (e.g., HBTU, HATU) are frequently employed. researchgate.net The reaction mechanism for many of these reagents involves the formation of a highly reactive activated ester intermediate in situ, which is then readily displaced by the amine. researchgate.net For instance, in a typical procedure analogous to the synthesis of other indole-2-carboxamides, indole-4-carboxylic acid would be treated with a coupling reagent and an amine base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of thiomorpholine. rsc.org

Below is a table summarizing common coupling reagents used for amide bond formation.

| Coupling Reagent | Full Name | Activating Agent Type | Byproducts | General Characteristics |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Dicyclohexylurea (DCU) | Effective and inexpensive; DCU byproduct can be difficult to remove. |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup; often used with HOBt. |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate | Uronium/Aminium Salt | Tetramethylurea | Fast reaction rates and high yields; low racemization for chiral substrates. researchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphate | Uronium/Aminium Salt | Tetramethylurea | Highly effective for sterically hindered amines and acids; superior to HBTU in difficult cases. |

| CDMT | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Triazine-based | 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine | The mechanism involves two substitutions on the triazine ring. researchgate.net |

This table presents a summary of common amide coupling reagents applicable to the synthesis of the target compound, based on established chemical principles.

While the final bond formation is an amide coupling (C-N bond), C-C coupling reactions are crucial for the synthesis of the key precursor, indole-4-carboxylic acid. sigmaaldrich.com The indole scaffold itself can be constructed through various methods, but functionalization at the C4-position often requires specific strategies, as this position is less nucleophilic than others on the indole ring. nih.gov

One established method involves the use of a pre-functionalized benzene (B151609) ring that is then cyclized to form the indole. However, for post-modification of a pre-formed indole ring, C-C coupling reactions are essential. A common approach is the palladium-catalyzed carboxylation of a 4-haloindole (e.g., 4-bromoindole (B15604) or 4-iodoindole). This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and carbon monoxide as the carbon source for the carboxylic acid group.

Alternatively, modern cross-dehydrogenative coupling (CDC) reactions represent an efficient, though less common, strategy for indole synthesis itself. acs.org A more direct approach for precursor synthesis would be the C-H activation and carboxylation of the indole C4-H bond. While challenging, this method is of significant interest as it avoids the need for pre-halogenated substrates, making the process more atom-economical.

The following table outlines potential C-C coupling strategies for the synthesis of the indole-4-carboxylic acid precursor.

| Strategy | Substrate | Key Reagents | Reaction Type | Purpose |

| Palladium-Catalyzed Carboxylation | 4-Haloindole | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), CO gas, Base | Cross-Coupling | Forms the C-C bond between the indole C4 and the carboxyl group. |

| Organometallic Carboxylation | 4-Haloindole | Mg or n-BuLi, then CO₂ | Grignard/Lithiation | Forms an organometallic intermediate which is then carboxylated with CO₂. |

| Directed C-H Carboxylation | N-Protected Indole | Pd or Rh Catalyst, Directing Group, CO₂ or other C1 source | C-H Activation/Functionalization | Directly converts the C4-H bond to a C4-COOH group, avoiding pre-functionalization. |

This table summarizes key C-C coupling reactions that can be employed to synthesize the necessary indole-4-carboxylic acid intermediate.

For example, a one-pot procedure could involve dissolving indole-4-carboxylic acid in a suitable solvent, adding a coupling reagent like CDMT along with a base such as N-methylmorpholine (NMM), allowing the activated triazine ester to form, and then introducing thiomorpholine to complete the coupling. researchgate.net This streamlined process avoids a separate activation step and subsequent purification of the active ester. nih.gov

More complex sequential reactions could involve the synthesis of the indole ring itself, followed immediately by the C4-functionalization and amidation. For instance, a Fischer indole synthesis could be performed, and the resulting crude indole could be subjected to a one-pot carboxylation and amidation sequence. researchgate.net Similarly, the synthesis of thiomorpholine itself can be achieved via a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization, which could potentially be integrated into a longer, streamlined process. nih.govresearchgate.net

A hypothetical one-pot synthesis is outlined below.

| Step | Action | Reagents/Conditions | Purpose |

| 1 | Activation of Carboxylic Acid | Indole-4-carboxylic acid, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) in an aprotic solvent (e.g., DMF). | Generation of the activated ester intermediate in situ. |

| 2 | Amine Addition | Addition of Thiomorpholine to the reaction mixture. | Nucleophilic attack by the amine on the activated ester to form the amide bond. |

| 3 | Workup and Isolation | Aqueous workup, extraction, and purification (e.g., chromatography or recrystallization). | Isolation of the final product, this compound. |

This table illustrates a plausible and efficient one-pot sequence for the target compound's synthesis.

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Indole (B1671886) Functionalization

The reactivity of the indole nucleus is a well-studied area of organic chemistry. The electron-rich nature of the pyrrole (B145914) ring fused to the benzene (B151609) ring dictates its susceptibility to various transformations.

The indole ring is highly reactive towards electrophiles, with a strong preference for substitution at the C3 position. This regioselectivity is attributed to the formation of the most stable cationic intermediate (the Wheland intermediate), where the positive charge is effectively delocalized without disrupting the aromaticity of the benzene ring.

For 4-(thiomorpholine-4-carbonyl)-1H-indole, the presence of the electron-withdrawing carbonyl group at the C4 position is expected to deactivate the benzene portion of the indole ring towards electrophilic attack. However, the pyrrole ring, particularly the C3 position, should remain the primary site of electrophilic substitution. The general mechanism proceeds through the attack of an electrophile (E+) on the C3 position, leading to a resonance-stabilized cation, followed by deprotonation to restore aromaticity.

Table 1: Postulated Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Electrophile (E+) | Potential Product (at C3) |

| Nitration | NO₂⁺ | 3-Nitro-4-(thiomorpholine-4-carbonyl)-1H-indole |

| Halogenation | Br⁺, Cl⁺ | 3-Bromo/Chloro-4-(thiomorpholine-4-carbonyl)-1H-indole |

| Friedel-Crafts Acylation | RCO⁺ | 3-Acyl-4-(thiomorpholine-4-carbonyl)-1H-indole |

| Sulfonation | SO₃ | This compound-3-sulfonic acid |

Note: This table is predictive and based on general indole reactivity. Experimental validation is required.

While less common than electrophilic substitution, radical-mediated reactions can be employed in the synthesis and functionalization of the indole core. These reactions often involve radical initiators and can provide access to substitution patterns that are not achievable through ionic pathways. Specific studies on radical reactions involving this compound are not available.

The N-H proton of the indole ring can be abstracted by a strong base to form an indolyl anion. This N-metallated species can then react with various electrophiles. C-metallation, typically at the C2 or C3 position, can also be achieved using organometallic reagents, opening up further avenues for functionalization. The presence of the carbonyl group at C4 might influence the regioselectivity of metallation.

Numerous named reactions exist for the synthesis of the indole ring, including the Fischer, Bischler-Möhlau, and Larock indole syntheses. These methods involve various cyclization mechanisms, often proceeding through acid- or metal-catalyzed pathways. The synthesis of this compound would likely involve the formation of the indole core as a key step, followed by the introduction of the thiomorpholinecarbonyl moiety, or the use of a pre-functionalized starting material.

Reaction Dynamics of the Thiomorpholine (B91149) Moiety

The thiomorpholine portion of the molecule introduces a reactive sulfur atom that can undergo various transformations.

The sulfur atom in the thiomorpholine ring is susceptible to oxidation. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167), while stronger oxidizing agents can lead to the formation of a sulfone. This oxidation can significantly alter the electronic properties and biological activity of the molecule.

Table 2: Potential Oxidation Products of the Thiomorpholine Moiety

| Oxidizing Agent | Potential Product |

| Mild (e.g., H₂O₂, NaIO₄) | 4-((1-oxothiomorpholino)carbonyl)-1H-indole |

| Strong (e.g., KMnO₄, m-CPBA) | 4-((1,1-dioxidothiomorpholino)carbonyl)-1H-indole |

Note: The reactivity is inferred from general thiomorpholine chemistry and has not been experimentally confirmed for the title compound.

Ring Transformations and Rearrangements of Thiomorpholine Derivatives

While the indole core is generally stable, the thiomorpholine ring can participate in a variety of transformations. The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can significantly alter the ring's conformation and reactivity. Mild oxidation can lead to the corresponding sulfoxide, while stronger oxidizing agents can yield the sulfone. These transformations can influence the biological activity and physicochemical properties of the parent molecule.

Although specific ring-opening or rearrangement reactions for N-acylthiomorpholines are not extensively documented in the context of indole substitution, rearrangements of other heterocyclic systems attached to indoles are known. For example, intramolecular cyclizations involving substituents on the indole ring and the attached heterocycle can lead to novel polycyclic structures.

Intermolecular and Intramolecular Reactivity Profiles

The intermolecular reactivity of this compound is characterized by reactions at several key sites. The indole NH proton can be deprotonated by a strong base, allowing for subsequent alkylation or acylation at the N1 position. The carbonyl oxygen can act as a hydrogen bond acceptor, influencing the molecule's solid-state packing and solubility.

The sulfur atom of the thiomorpholine ring, being a soft nucleophile, can potentially react with soft electrophiles. Furthermore, the amide nitrogen is generally unreactive due to delocalization of its lone pair into the carbonyl group.

Intramolecularly, the geometry of the molecule can allow for interactions between the indole ring and the thiomorpholine moiety. While no specific intramolecular cyclizations for this compound are reported, related indole-carboxamides can undergo cyclization reactions under certain conditions. For instance, intramolecular C-H activation and subsequent cyclization can lead to the formation of new rings, a strategy that has been employed in the synthesis of complex indole alkaloids.

Stereochemical Control in Synthesis and Reactions

The thiomorpholine ring in this compound exists in a chair-like conformation. Due to the nature of the N-acyl linkage, rotation around the C(O)-N bond can be restricted, leading to the existence of rotamers. Studies on related N-acylmorpholine derivatives have shown the presence of stable rotamers, which can be observed by NMR spectroscopy. nih.gov

The synthesis of substituted thiomorpholine derivatives can be achieved with a high degree of stereocontrol. For example, the stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives has been accomplished using polymer-supported methods, where the stereochemistry of the starting amino acid dictates the configuration of the final product. nih.gov While the parent thiomorpholine in the title compound is achiral, the principles of stereocontrol would be highly relevant for substituted analogs.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the hydrogen and carbon framework of 4-(thiomorpholine-4-carbonyl)-1H-indole.

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of the protons within the molecule. The indole (B1671886) moiety typically exhibits characteristic signals in the aromatic region (δ 6.5-8.5 ppm). The proton on the nitrogen of the indole ring (N-H) is expected to appear as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. The protons on the thiomorpholine (B91149) ring will present as multiplets in the aliphatic region, generally between δ 2.5 and 4.0 ppm, reflecting the chair conformation of the ring and the coupling between adjacent methylene (B1212753) groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole N-H | > 8.0 | Broad Singlet |

| Indole Aromatic-H | 6.5 - 8.5 | Multiplets |

| Thiomorpholine CH₂-S | 2.6 - 3.0 | Multiplet |

| Thiomorpholine CH₂-N | 3.6 - 4.0 | Multiplet |

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The carbonyl carbon of the amide linkage is a key diagnostic signal, expected to resonate in the downfield region of the spectrum, typically between 160 and 180 ppm. The aromatic carbons of the indole ring will appear in the range of δ 100-140 ppm. The aliphatic carbons of the thiomorpholine ring will be observed at higher field, generally between δ 25 and 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Indole Aromatic-C | 100 - 140 |

| Thiomorpholine C-S | 25 - 35 |

| Thiomorpholine C-N | 45 - 55 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the indole and thiomorpholine rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations would definitively link the thiomorpholine-4-carbonyl moiety to the 4-position of the indole ring.

Mass Spectrometry Techniques

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways.

High-Resolution Mass Spectrometry is employed to determine the precise molecular weight of the compound, from which an exact molecular formula can be derived. For this compound (C₁₃H₁₄N₂OS), the calculated monoisotopic mass would be compared to the experimentally measured value. An exact mass measurement with a high degree of accuracy (typically within 5 ppm) provides strong evidence for the proposed elemental composition, confirming the presence of one sulfur atom and one oxygen atom in the structure.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The analysis of this fragmentation pattern can provide structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond, leading to the formation of an indole-4-carbonyl cation or a thiomorpholine radical cation. Another prominent fragmentation pathway could be the loss of the thiomorpholine ring, resulting in an ion corresponding to the indole-4-carboxamide fragment. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound.

Table 3: Predicted Key Fragments in the EI-MS of this compound (Note: These are predicted fragmentation pathways.)

| Fragment | Description |

| [C₁₃H₁₄N₂OS]⁺ | Molecular Ion (M⁺) |

| [C₉H₆NO]⁺ | Loss of thiomorpholine |

| [C₄H₈NS]⁺ | Thiomorpholine-carbonyl fragment |

| [C₈H₆N]⁺ | Indolyl fragment |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

In the analysis of this compound, the IR spectrum would be expected to display several characteristic absorption bands confirming the presence of its key structural components: the indole ring, the amide linkage, and the thiomorpholine moiety.

Expected IR Absorption Bands:

N-H Stretch: A sharp to moderately broad absorption band is anticipated in the region of 3400-3300 cm⁻¹. This peak is characteristic of the N-H stretching vibration of the indole ring. researchgate.net The position and shape of this band can be influenced by hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the indole ring are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.net The aliphatic C-H stretching vibrations from the thiomorpholine ring would be observed as stronger bands in the 2950-2850 cm⁻¹ region.

C=O Stretch (Amide I): A strong, sharp absorption band is predicted to be prominent in the range of 1650-1630 cm⁻¹. This is the characteristic amide I band, arising primarily from the C=O stretching vibration of the carbonyl group linking the indole and thiomorpholine rings. Its position provides insight into the electronic environment and potential for hydrogen bonding.

C=C Stretch (Aromatic): Aromatic C=C ring stretching vibrations from the indole nucleus are expected to produce several medium to strong bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-N Stretch: The stretching vibrations of the C-N bonds in both the indole and thiomorpholine rings, as well as the amide linkage, would likely appear in the 1400-1200 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration from the thiomorpholine ring is typically weaker and can be found in the 800-600 cm⁻¹ fingerprint region.

The following table summarizes the theoretically expected IR data for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Associated Functional Group |

| N-H Stretch | 3400 - 3300 | Medium, Sharp | Indole Ring |

| C-H Stretch (Aromatic) | 3100 - 3000 | Weak to Medium | Indole Ring |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium to Strong | Thiomorpholine Ring |

| C=O Stretch (Amide I) | 1650 - 1630 | Strong | Carbonyl Amide |

| C=C Stretch | 1600 - 1450 | Medium to Strong | Indole Ring |

| C-N Stretch | 1400 - 1200 | Medium | Indole, Thiomorpholine, Amide |

| C-S Stretch | 800 - 600 | Weak to Medium | Thiomorpholine Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

For this compound, a single-crystal X-ray diffraction analysis would be contingent on the ability to grow a high-quality, single crystal of the material. If successful, the analysis would reveal:

Molecular Conformation: The exact spatial orientation of the indole ring relative to the thiomorpholine-4-carbonyl substituent.

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule. For example, it would confirm the geometry of the amide linkage and the puckering of the thiomorpholine ring (which typically adopts a chair conformation).

Intermolecular Interactions: The study would elucidate how the molecules arrange themselves in the crystal lattice. It is highly probable that the indole N-H group would act as a hydrogen bond donor, potentially forming hydrogen bonds with the carbonyl oxygen atom of a neighboring molecule, leading to the formation of chains or dimeric structures. mdpi.comresearchgate.net

Stereochemistry: Confirmation of the achiral nature of the molecule and its packing in a centrosymmetric or non-centrosymmetric space group.

Without experimental data, a hypothetical table of crystallographic parameters cannot be provided. However, studies on similar indole carboxamide structures often report crystallization in monoclinic or orthorhombic systems. mdpi.comresearchgate.net

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

The indole ring system is a well-known chromophore. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands. The indole chromophore typically shows two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. nih.gov

¹Lₐ Band: This transition is expected to appear as a strong absorption band around 220-230 nm.

¹Lₑ Band: This transition, which is more sensitive to substitution on the benzene (B151609) portion of the indole ring, would likely appear as a broader band with fine structure in the region of 270-290 nm. nih.govacs.org

The presence of the carbonyl group conjugated to the indole ring at the 4-position may cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted indole. The solvent used for the analysis can also influence the position of these peaks. nih.gov

Expected UV-Vis Absorption Data (in Methanol/Ethanol)

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Associated Chromophore |

| ¹Lₐ | ~ 225 | High | Indole Ring System |

| ¹Lₑ | ~ 280 | Moderate | Indole Ring System |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are then compared to the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₁₃H₁₄N₂OS. The theoretical elemental composition is calculated from the molecular weight and the atomic weights of its constituent elements.

Molecular Formula: C₁₃H₁₄N₂OS Molecular Weight: 246.33 g/mol

The expected results from an elemental analysis would be a close match between the experimental and theoretical percentages, typically within a ±0.4% margin of error, which would provide strong evidence for the compound's identity and purity.

Theoretical vs. Experimental Elemental Analysis Data

| Element | Chemical Symbol | Theoretical % | Experimental % (Expected) |

| Carbon | C | 63.39 | 63.39 ± 0.4 |

| Hydrogen | H | 5.73 | 5.73 ± 0.4 |

| Nitrogen | N | 11.37 | 11.37 ± 0.4 |

| Oxygen | O | 6.49 | N/A* |

| Sulfur | S | 13.02 | 13.02 ± 0.4 |

*Oxygen is typically not directly measured and is calculated by difference.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of novel compounds. While specific DFT studies on 4-(thiomorpholine-4-carbonyl)-1H-indole are not prevalent in the literature, extensive research on its constituent fragments—indole (B1671886), thiomorpholine (B91149), and related carboxamides—allows for a detailed theoretical characterization.

DFT methods such as B3LYP are frequently used to optimize molecular geometries and calculate vibrational frequencies and electronic properties. researchgate.net For the indole nucleus, DFT calculations help in understanding its aromaticity and the distribution of electron density, which is crucial for predicting its behavior in chemical reactions. researchgate.net The indole ring system is known to undergo electrophilic substitution, primarily at the C3 position, due to the electron-donating nature of the nitrogen atom. nih.gov The presence of a carbonyl group at the C4 position, however, withdraws electron density from the benzene (B151609) portion of the indole ring, influencing its reactivity.

In analogous compounds like cyano(phenylsulfonyl)indoles, DFT calculations have been used to determine the geometry and electronic properties, showing that the indole ring is essentially planar. mdpi.com For 4-(4-nitrophenyl)thiomorpholine, DFT calculations revealed that the thiomorpholine ring adopts a low-energy chair conformation. mdpi.com It is expected that the thiomorpholine ring in this compound would also adopt a similar stable chair conformation.

The reactivity of the molecule can be further investigated by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack. For instance, in studies of other indole derivatives, the HOMO is often localized on the indole ring, indicating its role as an electron donor, while the LUMO distribution highlights potential electron-accepting sites. The molecular electrostatic potential (MEP) map is another tool derived from quantum chemical calculations that visually represents the regions of positive and negative electrostatic potential on the molecule's surface, thereby predicting sites for intermolecular interactions. nih.gov

Table 1: Representative Parameters from DFT Studies on Related Indole and Thiomorpholine Structures

| Compound Studied | DFT Method/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Indole | BLYP/6-31G** | Calculated vibrational frequencies showed good agreement with experimental data, confirming structural assignments. | researchgate.net |

| Indole-3-carbinol | B3LYP/6-311++G(d,p) | Analysis of HOMO-LUMO energies and MEP maps to investigate reactive sites. | |

| 4-(4-nitrophenyl)thiomorpholine | DFT Calculations | Predicted a low-energy chair conformation for the thiomorpholine ring. | mdpi.com |

| Cyano(phenylsulfonyl)indoles | DFT Calculations | Indole rings were found to be essentially planar with ideal sp2-hybridization around the indole nitrogen. | mdpi.com |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules and their interactions with biological macromolecules. mdpi.com These approaches are particularly valuable in drug discovery for predicting how a ligand like this compound might bind to a protein target. nih.gov

Molecular docking is a common technique used to predict the preferred orientation of a molecule when bound to a target protein. For many indole derivatives, docking studies have been crucial in identifying potential biological targets and understanding structure-activity relationships (SAR). nih.gov For example, docking studies on indole-2-carboxamides have shown that the indole ring and the carboxamide moiety play a decisive role in their inhibitory activity by forming key hydrogen bonds and other interactions within the active site of enzymes. nih.gov Similarly, molecular docking could be employed to screen for potential protein targets for this compound and to rationalize its binding mode.

Molecular dynamics (MD) simulations can provide a more detailed picture of the conformational flexibility of this compound and the stability of its potential complexes with biological targets over time. nih.gov MD simulations on related indole alkaloids have confirmed the stability of ligand-receptor complexes predicted by docking, reinforcing their potential as therapeutic agents. nih.gov Such simulations could reveal the important conformational states of the thiomorpholine ring and the indole system and how they influence binding affinity and specificity.

Cheminformatics and Data Analysis for Compound Libraries

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, which is crucial for modern drug discovery and materials science. nih.gov The indole scaffold is considered a "privileged structure" because it is found in many bioactive compounds and approved drugs. nih.govresearchgate.net As such, libraries of indole derivatives are often synthesized and screened for biological activity. nih.govmdpi.com

Computational techniques can be used to analyze the chemical space covered by a library of compounds containing the this compound scaffold. This involves calculating various molecular descriptors and fingerprints that encode the structural and physicochemical properties of the molecules. researchgate.net Techniques like principal component analysis (PCA) or t-distributed Stochastic Neighbor Embedding (t-SNE) can then be used to visualize the chemical space and identify relationships between structure and properties. For instance, cheminformatics analyses of marine natural product-inspired indole-3-glyoxylamides have utilized self-organizing maps (SOM) to visualize chemical diversity and guide the synthesis of new compounds. nih.gov A similar approach could be applied to a library of indole-4-carboxamides to explore their diversity and potential for biological activity.

Virtual screening is another powerful cheminformatics tool where large compound databases are computationally screened against a biological target to identify potential hits. nih.gov A library of compounds including this compound could be virtually screened to prioritize molecules for experimental testing.

Computational Prediction of Synthetic Routes and Reaction Pathways

Computational chemistry is increasingly being used to predict and understand synthetic reactions, helping to optimize reaction conditions and predict the feasibility of novel synthetic routes. escholarship.orgnih.gov For a molecule like this compound, computational methods could be used to explore various synthetic strategies.

DFT calculations can be employed to study the mechanisms of key chemical reactions involved in the synthesis of indole derivatives. For example, theoretical investigations into the copper-catalyzed N-carboxamidation of indoles have elucidated the role of the catalyst and solvent in the reaction mechanism, explaining experimental observations and guiding the choice of reaction conditions. rsc.org Such studies could be applied to the coupling reaction between a 4-carboxyindole derivative and thiomorpholine to predict reaction barriers and potential side products.

Furthermore, computational models can predict the regioselectivity of reactions on substituted indoles. Studies on substituted indolynes have used DFT to analyze the distortion of the aryne intermediate, which successfully predicts the regioselectivity of nucleophilic addition. escholarship.orgnih.gov This type of analysis could be valuable in planning the synthesis of specifically substituted derivatives of this compound. The development of synthetic strategies for complex indole alkaloids also benefits from computational insights into biosynthetic pathways, which can inspire novel, non-biomimetic synthetic routes. ccspublishing.org.cnrsc.org

Derivatives and Structural Analogs of 4 Thiomorpholine 4 Carbonyl 1h Indole

Design Principles for Structural Modification of Indole (B1671886) and Thiomorpholine (B91149) Scaffolds

The design of derivatives based on the 4-(thiomorpholine-4-carbonyl)-1H-indole scaffold is rooted in the principles of bioisosteric replacement and scaffold hopping. nih.gov Bioisosterism involves the substitution of a functional group with another that possesses similar physical or chemical properties, with the goal of modulating the molecule's biological activity or metabolic profile. nih.gov For instance, the thiomorpholine ring itself can be considered a bioisostere of the morpholine (B109124) ring, where the sulfur atom replaces the oxygen. jchemrev.comresearchgate.net This substitution increases lipophilicity and introduces a "metabolically soft spot" at the sulfur atom, which is susceptible to oxidation. mdpi.com

Scaffold hopping, a more drastic modification, entails replacing the core molecular framework with a structurally different one while aiming to retain similar biological activity. nih.gov This strategy can lead to the discovery of novel chemical classes with improved properties. Both approaches are instrumental in navigating the chemical space around the parent compound to optimize its drug-like characteristics. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.gov Its modification often involves introducing substituents at various positions to probe interactions with biological targets.

Indole Ring Modifications

Substitution Patterns at Indole N-1, C-2, C-3, C-4, C-5, C-6, C-7

The indole scaffold is a versatile platform for chemical modification. nih.gov Substitutions at various positions on the indole ring can significantly impact the biological activity of the resulting derivatives.

N-1 Position: The indole nitrogen is a common site for substitution. Alkylation or arylation at this position can alter the molecule's lipophilicity and hydrogen bonding capacity. For example, the introduction of a benzyl (B1604629) group at the N-1 position has been explored in the synthesis of various indole derivatives. nih.gov

C-2 Position: The C-2 position of the indole ring is another key site for modification. The introduction of different functional groups can influence the electronic properties and steric bulk of the molecule. For instance, 2-cyanoindole derivatives have garnered significant attention due to their biological importance. nih.gov

C-3 Position: The C-3 position is often a site of nucleophilic attack, making it a prime location for introducing a variety of substituents. erciyes.edu.tr Cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, have been employed to create diverse C-3 substituted indoles. nih.gov

C-4, C-5, C-6, and C-7 Positions: Modifications on the benzene (B151609) portion of the indole ring can also lead to significant changes in activity. For example, the introduction of a 5-fluoro substituent in benzimidazole (B57391) derivatives, which are structurally related to indoles, has been shown to be important for their biological activity. jchemrev.com

| Position of Substitution | Type of Modification | Potential Impact |

| N-1 | Alkylation, Arylation | Modulates lipophilicity and hydrogen bonding |

| C-2 | Introduction of various functional groups (e.g., cyano) | Alters electronic properties and steric hindrance |

| C-3 | Cross-coupling reactions to introduce diverse substituents | High potential for creating novel analogs |

| C-4, C-5, C-6, C-7 | Substitution on the benzene ring | Influences overall electronic and steric profile |

Annulated Indole Systems

Annulation, the fusion of an additional ring to the indole scaffold, represents a significant structural modification that can lead to entirely new classes of compounds. These fused systems often exhibit unique biological activities. The creation of indole-annulated sulfur-containing heterocycles from indoline-2-thiones has been reported. researchgate.net Furthermore, methods for constructing tricyclic indole skeletons and peri-annulated indoles have been developed, highlighting the synthetic accessibility of these complex structures. researchgate.net The development of such systems can be a starting point for creating novel therapeutic agents. mdpi.com

Thiomorpholine Ring Modifications

The thiomorpholine moiety is another key component of the parent compound that can be readily modified to fine-tune its properties.

Oxidation State of Sulfur (Sulfoxide, Sulfone)

The sulfur atom in the thiomorpholine ring is a "metabolically soft spot" and can be easily oxidized to the corresponding sulfoxide (B87167) and sulfone. mdpi.com This oxidation can occur metabolically within the body or can be achieved synthetically. princeton.edu The change in the oxidation state of the sulfur atom alters the polarity, solubility, and hydrogen bond accepting capacity of the molecule, which can have a profound impact on its biological activity and pharmacokinetic profile. The formation of sulfoxides and sulfones from thiophene (B33073) and indole substrates has been observed in enzymatic reactions. princeton.edu

Ring Heteroatom Variations (e.g., Morpholine, Piperazine)

Replacing the thiomorpholine ring with other six-membered heterocycles is a common bioisosteric strategy. jchemrev.com The most direct analog is the morpholine derivative, where the sulfur atom is replaced by an oxygen atom. researchgate.net This change reduces lipophilicity and removes the easily oxidizable sulfur atom. Piperazine is another common replacement, introducing a second basic nitrogen atom, which can significantly alter the compound's acid-base properties and potential for hydrogen bonding. These modifications allow for a systematic evaluation of the role of the heteroatoms in the ring for biological activity.

| Original Moiety | Bioisosteric Replacement | Key Difference |

| Thiomorpholine | Morpholine | Replacement of sulfur with oxygen, reducing lipophilicity |

| Thiomorpholine | Piperazine | Introduction of a second nitrogen atom, altering basicity |

Substitutions on the Thiomorpholine Ring

The thiomorpholine moiety of this compound is a key area for structural modification to influence the molecule's physicochemical properties and biological activity. While direct studies on substitutions of this specific compound are not extensively documented, the principles of medicinal chemistry and findings from related thiomorpholine-containing structures provide valuable insights.

Substitutions on the carbon atoms of the thiomorpholine ring can introduce chirality and steric bulk, which can significantly impact receptor binding and metabolic stability. For instance, the introduction of methyl or other small alkyl groups can create specific stereochemical requirements for biological interactions. Furthermore, oxidation of the sulfur atom to a sulfoxide or sulfone can increase the polarity and hydrogen bonding capacity of the molecule. researchgate.net These modifications have been shown to be crucial for the activity of some bioactive molecules. researchgate.net

Research on other heterocyclic compounds, such as 4-quinolone derivatives, has demonstrated that substitutions on the appended heterocyclic ring system, analogous to the thiomorpholine ring here, are critical for their pharmacological activity. researchgate.net For example, the position and nature of substituents can dictate the potency and selectivity of the compound.

Table 1: Potential Substitutions on the Thiomorpholine Ring and Their Predicted Effects

| Substitution Position | Substituent Type | Potential Effect on Properties |

| C-2, C-3, C-5, C-6 | Alkyl (e.g., -CH₃) | Introduction of steric bulk, potential for stereospecific interactions. |

| C-2, C-3, C-5, C-6 | Hydroxyl (e.g., -OH) | Increased polarity, potential for hydrogen bonding. |

| Sulfur (S) | Oxidation (e.g., S=O, SO₂) | Increased polarity, altered geometry, and hydrogen bonding capability. researchgate.net |

This table is predictive and based on general principles of medicinal chemistry, as direct research on substitutions of this compound is limited.

Carbonyl Linker Modifications

The carbonyl group in this compound serves as a critical linker between the indole nucleus and the thiomorpholine ring. Modifications to this amide linkage can profoundly affect the molecule's conformation, electronic properties, and susceptibility to hydrolysis.

One area of exploration is the replacement of the carbonyl group with other functional groups, such as a methylene (B1212753) bridge (-CH₂-) or a sulfonyl group (-SO₂-), to create more flexible or rigid analogs, respectively. These changes would alter the geometry and rotational freedom between the two main heterocyclic systems.

Studies on indole-4-carboxamides have revealed that this class of compounds can act as prodrugs. nih.govnih.govdundee.ac.uk In the context of Mycobacterium tuberculosis, an amidase can hydrolyze the carboxamide bond, releasing the active metabolite. nih.govnih.gov This suggests that the carbonyl linker in this compound could be susceptible to enzymatic cleavage, and modifications could be designed to either enhance or prevent this, depending on the desired therapeutic strategy. For instance, introducing steric hindrance near the carbonyl group could increase its resistance to hydrolysis.

The direct coupling of indoles with carbonyl compounds is a known synthetic strategy to access various alkaloid families, highlighting the importance of the carbonyl linkage in constructing complex molecular architectures. dundee.ac.uk

Hybridization Strategies with Other Chemical Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery. Hybridizing the this compound scaffold with other bioactive moieties can lead to compounds with novel or enhanced biological activities.

A notable example of this strategy is the synthesis of indole-pyrimidine hybrids bearing morpholine or thiomorpholine moieties. researchgate.net In one study, a series of 2-aroyl-3-aminopyrimidine-1H-indole derivatives, where a thiomorpholine was linked to the pyrimidine (B1678525) ring, were synthesized and evaluated for their antiproliferative activities. researchgate.net This research provides a concrete example of how the indole and thiomorpholine pharmacophores can be integrated into a larger, hybrid molecule.

Table 2: Antiproliferative Activity of an Indole-Pyrimidine-Thiomorpholine Hybrid

| Compound | Target Cell Line | IC₅₀ (μM) |

| 4a | HeLa | 0.29 |

| 4a | MDA-MB-231 | 4.04 |

| 4a | MCF-7 | 9.48 |

| Data extracted from a study on indole-pyrimidine hybrids. researchgate.net |

The results from this study demonstrate that such hybrid molecules can exhibit potent activity against various cancer cell lines. researchgate.net The design of these hybrids often involves linking the core structures through various spacers to achieve the optimal orientation for interacting with biological targets. researchgate.net

Another approach involves creating hybrid structures with other known bioactive scaffolds, such as quinolones or other alkaloids, to potentially achieve synergistic effects or to target multiple pathways involved in a disease state. The indole nucleus itself is a common component in many natural products with diverse biological activities, making it an excellent starting point for hybridization strategies. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Approaches for the Compound and its Analogs

The synthesis of indole (B1671886) derivatives has been a central theme in organic chemistry for over a century. novapublishers.com However, many classical methods, such as the Fischer indole synthesis, often rely on harsh reaction conditions, toxic reagents, and the use of metal catalysts, which can be costly and environmentally burdensome. nih.govrsc.org The future of synthesizing compounds like 4-(thiomorpholine-4-carbonyl)-1H-indole lies in the adoption of green and sustainable chemistry principles.

Emerging strategies focus on improving efficiency, reducing waste, and utilizing milder conditions. Key developments include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, significantly improving atom economy and reducing purification steps. rsc.orgrsc.org An innovative two-step MCR approach has been developed to assemble indole-2-carboxamides from readily available anilines and other simple building blocks under mild, metal-free conditions. rsc.orgrsc.org

Green Solvents and Catalysts: There is a strong shift towards replacing toxic solvents with environmentally benign alternatives like water or ethanol (B145695). nih.govacs.org Furthermore, metal-free catalytic systems, including organocatalysts and even catalyst-free reactions under specific conditions, are gaining prominence. acs.orgdergipark.org.tr

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and provide a more energy-efficient alternative to conventional heating. tandfonline.com This technique has been successfully applied to the synthesis of various indole-based heterocyclic scaffolds. tandfonline.com

For this compound specifically, future synthetic strategies would likely involve the direct coupling of a C4-functionalized indole with thiomorpholine (B91149). Sustainable approaches could adapt known amide bond-forming reactions to use greener coupling agents and solvents, or develop novel C-H activation methods to directly functionalize the indole-4-position before coupling.

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

| Feature | Traditional Methods (e.g., Fischer) | Emerging Sustainable Methods |

|---|---|---|

| Reaction Conditions | Often harsh (high temperatures, strong acids) rsc.org | Mild (room temperature or gentle heating) rsc.orgacs.org |

| Catalysts | Often require transition metals nih.gov | Metal-free, organocatalysts, or catalyst-free acs.orgdergipark.org.tr |

| Solvents | Often uses toxic or halogenated hydrocarbons rsc.org | Green solvents (water, ethanol) nih.govacs.org |